![molecular formula C17H18ClNO5 B3936890 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene](/img/structure/B3936890.png)
2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene
Overview
Description
2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene is a chemical compound that is widely used in scientific research. It is also known by its chemical name, GW501516. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene involves its binding to and activation of the PPARδ receptor. This activation leads to changes in gene expression, resulting in a variety of biochemical and physiological effects. These effects include increased fatty acid oxidation, improved insulin sensitivity, and increased endurance capacity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene are wide-ranging. It has been shown to increase fatty acid oxidation in skeletal muscle, leading to improved endurance capacity. It has also been shown to improve insulin sensitivity and glucose uptake in adipose tissue, potentially making it useful in the treatment of metabolic disorders such as obesity and diabetes. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene in lab experiments is its selectivity for the PPARδ receptor. This allows researchers to study the specific effects of PPARδ activation without the confounding effects of activation of other receptors. However, one limitation of using this compound is its potential toxicity. It has been shown to cause liver damage in some animal studies, and caution should be exercised when using it in lab experiments.
Future Directions
There are many potential future directions for research involving 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, its anti-inflammatory effects make it a potential therapeutic agent in the treatment of certain types of cancer. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Scientific Research Applications
2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene has been used in a variety of scientific research applications. It has been shown to have potential therapeutic effects in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been studied for its potential use in the treatment of certain types of cancer, as well as in the prevention of cardiovascular disease.
properties
IUPAC Name |
1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxy-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-12-4-6-16(17(10-12)22-2)24-9-3-8-23-15-7-5-13(19(20)21)11-14(15)18/h4-7,10-11H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMNAMBDAJVCMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chloro-4-nitrophenoxy)propoxy]-2-methoxy-4-methylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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